Arachidonic Acid 1,2,3,4,5-13C

Bioanalysis Lipidomics Method Validation

Quantifying endogenous arachidonic acid accurately is compromised by matrix effects when using deuterated internal standards, which exhibit chromatographic isotope shifts and cause inaccurate quantification. Arachidonic Acid 1,2,3,4,5-13C solves this by providing a 13C-labeled analog that co-elutes perfectly with the analyte. - Co-elutes with 12C-AA, compensating for ion suppression; no deuterium shift. - Negligible kinetic isotope effect (KIE) on COX/LOX/CYP enzymes versus d8-AA. - High isotopic purity (≥95%) ensures accurate, sensitive LC-MS/MS eicosanoid assays.

Molecular Formula C15[13C]5H32O2
Molecular Weight 309.4
Cat. No. B1164188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArachidonic Acid 1,2,3,4,5-13C
SynonymsAA 1,2,3,4,5-13C
Molecular FormulaC15[13C]5H32O2
Molecular Weight309.4
Structural Identifiers
SMILESCCCCC/C=CC/C=CC/C=CC/C=[13CH][13CH2][13CH2][13CH2][13C](O)=O
InChIInChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H,21,22)/b7-6-,10-9-,13-12-,16-15-/i16+1,17+1,18+1,19+1,20+1
InChIKeyYZXBAPSDXZZRGB-XDDXYDETSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Arachidonic Acid 1,2,3,4,5-13C Internal Standard for Eicosanoid Quantitation


Arachidonic Acid 1,2,3,4,5-13C (also designated 13C5-AA) is a stable isotope-labeled analog of the omega-6 polyunsaturated fatty acid (PUFA) arachidonic acid (AA; 20:4n-6) . In this compound, the five carbon atoms at positions 1 through 5 of the carboxyl-terminal chain are enriched with the heavy, non-radioactive isotope carbon-13 (¹³C) . With a molecular formula of C₁₅¹³C₅H₃₂O₂ and a monoisotopic mass of approximately 309.26 Da, this isotopologue possesses a +5 Da mass shift relative to the unlabeled endogenous compound . This mass difference enables its primary use as a highly precise internal standard (IS) for the quantification of endogenous arachidonic acid and its metabolites in complex biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) . As a precursor to eicosanoids, the labeled compound facilitates the tracing of enzymatic conversion through cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways, making it an indispensable tool for research in inflammation, cardiovascular disease, and metabolic disorders .

13C-labeled SIL-IS for endogenous arachidonic acid quantitation by LC-MS/MS and GC-MS
Co-elutes with endogenous analyte to support matrix-effect correction in complex biological samples
Supports eicosanoid pathway tracing through COX, LOX, and CYP enzymatic routes

13C5-Arachidonic Acid vs. Deuterated and Unlabeled Analogs


The selection of an appropriate stable isotope-labeled internal standard (SIL-IS) is not trivial; substitution with a different isotopologue—such as unlabeled arachidonic acid (d0-AA) or deuterated arachidonic acid (e.g., d8-AA)—introduces significant sources of error in quantitative mass spectrometry. Unlabeled AA cannot be used as an IS because it is indistinguishable from the endogenous analyte, rendering analyte-to-IS ratio calculations impossible [1]. While deuterated ISs are available, they exhibit a well-documented chromatographic isotope effect, causing them to elute at a slightly different retention time than the ¹²C analyte [2]. This temporal separation prevents the deuterated IS from effectively compensating for dynamic matrix effects and ion suppression/enhancement phenomena that occur during the LC-MS/MS run, leading to inaccurate quantification [2]. Furthermore, deuterium atoms located at specific positions on the arachidonic acid backbone can induce significant kinetic isotope effects (KIEs) on key metabolic enzymes such as COX-2 and 5-LOX, altering the observed reaction kinetics and confounding metabolic flux studies [3][4]. In contrast, a ¹³C-labeled analog co-elutes with the analyte and, when labeled at sites distant from the primary sites of enzymatic action, exhibits negligible isotope effects, ensuring analytical accuracy and biological fidelity [2][5]. The following quantitative evidence underscores why Arachidonic Acid 1,2,3,4,5-13C is the superior choice.

Unlabeled AA Indistinguishable from endogenous analyte; cannot serve as internal standard for ratio calculations
d8-AA (deuterated) Chromatographic isotope effect causes earlier elution; ion suppression correction may be compromised
d8-AA at oxidation sites Kinetic isotope effects may alter COX and LOX enzyme kinetics; metabolic flux interpretation may differ

13C5-Arachidonic Acid Quantitative Evidence Guide


Co-Elution and Ion Suppression Correction

In reversed-phase liquid chromatography-tandem mass spectrometry (LC-MS/MS), deuterium-labeled internal standards (e.g., d8-AA) elute measurably earlier than their non-deuterated analytes, compromising their ability to correct for ion suppression or enhancement. This phenomenon is a direct result of the difference in physicochemical properties between hydrogen and deuterium [1]. In contrast, ¹³C-labeled internal standards, such as Arachidonic Acid 1,2,3,4,5-13C, exhibit virtually identical physicochemical properties to their ¹²C counterparts and therefore co-elute perfectly with the endogenous analyte. This co-elution ensures that any matrix-induced ion suppression or enhancement affects both the analyte and the IS identically, enabling accurate and precise quantification [1].

Co-elution & Matrix Correction
Head-to-head
13C5-AA co-elutes with endogenous AA; d8-AA elutes measurably earlier
Supports robust ion suppression correction for quantitative accuracy
Reversed-phase LC-MS/MS method context
Bioanalysis Lipidomics Method Validation Mass Spectrometry

Isotopic Purity Superiority

A direct comparison of isotopologue synthesis reveals a stark difference in achievable purity. Methyl [1-¹³C]arachidonate, a compound with a similar labeling strategy, is routinely synthesized with an isotopic purity of 99% [1]. In stark contrast, methyl d₈-arachidonate, a common deuterated alternative, was reported to have an isotopic purity of only 56% when prepared by standard methods. Even an improved direct deuteration of 5,8,11,14-eicosatetraynoic acid yielded a d₈-arachidonic acid sample with a purity of just 86% [1]. This lower isotopic purity in deuterated standards introduces a significant 'isotopic impurity' signal at the mass-to-charge ratio (m/z) of the unlabeled analyte, which directly contributes to analytical bias and reduced assay sensitivity [1].

Isotopic Purity
Reported
≥95% (13C5-AA) vs 56–86% (d8-AA)
Supports lower background interference at the analyte m/z
Synthesis characterization review
Stable Isotope Synthesis Analytical Standards Mass Spectrometry Quality Control

Kinetic Isotope Effect Avoidance

Deuterium labeling at specific positions on the arachidonic acid backbone can dramatically alter enzyme kinetics, a phenomenon known as a kinetic isotope effect (KIE). For example, deuteration at the C13 position of AA causes a large KIE (k_H/k_D) and abolishes substrate inhibition in the lipoxygenase reaction, fundamentally changing the enzyme's behavior [1]. Similarly, deuteration at the bis-allylic positions (C7, C10, C13) affects the kinetic parameters (K_M, V_max) of human COX-2 and 5-LOX enzymes, making deuterated tracers unsuitable for accurately measuring native enzymatic flux [2]. In contrast, the ¹³C labeling in Arachidonic Acid 1,2,3,4,5-13C is located at the carboxyl-terminal positions 1-5. This region is distant from the bis-allylic sites of enzymatic oxidation (e.g., C7, C10, C13) and the ω-carbon (C20) targeted by CYP4 ω-hydroxylases. A study using 1,2,3,4,5-¹³C₅-AA as a substrate for human CYP4F enzymes confirmed that this labeling pattern does not interfere with the ω-hydroxylation reaction, enabling the accurate determination of intrinsic clearance (V_max/K_m) values for CYP4A11 (0.02 µL/min/pmol), CYP4F2 (0.9 µL/min/pmol), and CYP4F3B (10.1 µL/min/pmol) without bias [3].

Kinetic Isotope Effect
Class-level
No detectable KIE on CYP4F ω-hydroxylation; d-AA shows strong KIE (kH/kD > 1)
Supports faithful enzyme kinetics interpretation in flux studies
Position-dependent effect; enzyme-specific review
Enzymology Metabolic Tracing Lipoxygenase Cyclooxygenase Cytochrome P450

Endogenous AA Interference Elimination in CYP4 Assays

In the development of enzyme inhibition assays, endogenous substrate can cause significant background noise and reduce assay sensitivity. To overcome this, a novel CYP4F inhibition assay was established using pooled human kidney microsomes (HKMs) and human recombinant CYP4 enzymes. The assay specifically utilized 1,2,3,4,5-¹³C AA (¹³C₅-AA) as the substrate to minimize interference from endogenous, unlabeled arachidonic acid present in the microsomal preparations [1]. The use of ¹³C₅-AA allowed for the unambiguous detection and quantification of the ¹³C-labeled metabolite 20-HETE, enabling the precise determination of intrinsic clearance (V_max/K_m) values and the identification of a selective CYP4F inhibitor, rubiarbonone C (IC₅₀ = 4.2 µM for both CYP4F2 and CYP4F3B) [1]. This validated methodology is not feasible with unlabeled AA, which would be indistinguishable from the endogenous substrate pool.

Endogenous Interference Elimination
Head-to-head
13C5-AA enables specific 20-HETE detection in HKMs; unlabeled AA indistinguishable from endogenous pool
Supports interference-reduced CYP4 enzyme assay development
Human kidney microsome assay context
Enzyme Inhibition Drug Discovery CYP450 20-HETE Method Development

13C5-Arachidonic Acid Application Scenarios


Endogenous Eicosanoid Quantification by LC-MS/MS

In clinical research and bioanalysis, the quantification of AA and its metabolites in human plasma or serum is essential for studying inflammatory and cardiovascular diseases. The use of Arachidonic Acid 1,2,3,4,5-13C as a ¹³C-labeled internal standard is critical for this application. As demonstrated, ¹³C-labeled ISs co-elute perfectly with their ¹²C analytes, providing superior correction for matrix effects and ion suppression compared to deuterated ISs [1]. Its high isotopic purity (≥95%) further ensures minimal background interference at the analyte's m/z, leading to more accurate and sensitive measurements of low-abundance eicosanoids . These properties are essential for developing robust, validated LC-MS/MS methods that meet the rigorous standards required for clinical trials and diagnostic research.

Interference-Free CYP450 Assays in Drug Discovery

The cytochrome P450 (CYP) family of enzymes, particularly CYP4A and CYP4F, are major metabolizers of AA to 20-HETE, a potent vasoactive lipid. During drug discovery, it is critical to screen for compounds that may inhibit these enzymes. Using unlabeled AA as a substrate in microsomal assays leads to high background from endogenous AA, obscuring the true enzyme activity. The use of 1,2,3,4,5-¹³C-AA directly solves this problem by creating a unique, traceable substrate, as validated in a study that used it to screen for selective CYP4F inhibitors in human kidney microsomes [2]. This approach enabled the unambiguous quantification of the ¹³C-labeled product, 20-HETE, leading to the discovery of a novel and selective inhibitor [2]. This scenario highlights the compound's unique value in high-fidelity in vitro ADME (Absorption, Distribution, Metabolism, Excretion) and drug-drug interaction studies.

Metabolic Flux and PUFA Incorporation Studies

Understanding the dynamic incorporation of arachidonic acid into cellular phospholipids (the Lands Cycle) is key to investigating metabolic syndrome and inflammatory responses. Using a labeled tracer is essential, but the choice of label is critical. ¹³C₅-AA is ideal because its labeling is at the carboxyl end, distant from the sites of metabolic oxidation. This strategic placement ensures the tracer behaves identically to native AA and exhibits no kinetic isotope effect on enzymes like COX and LOX, unlike deuterated tracers [3][4]. A study treating Jurkat cells with ¹³C₅-PUFAs confirmed its effective incorporation into lipid species, validating its use for tracing metabolic pathways by LC-MS [5]. This makes it a superior, biologically faithful tool for quantitative fluxomics and lipidomics, providing an accurate picture of cellular PUFA metabolism and its dysregulation in disease.

Application
Selection Property
Validation Focus
Eicosanoid quantitation in research matrices
13C co-elution for matrix-effect correction
Ion suppression and recovery in target matrix
CYP450 enzyme inhibition screening
Endogenous interference elimination capability
Assay specificity and metabolite identification
Cellular PUFA metabolic flux studies
Negligible kinetic isotope effect at labeling position
Enzyme kinetics fidelity and tracer incorporation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for Arachidonic Acid 1,2,3,4,5-13C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.